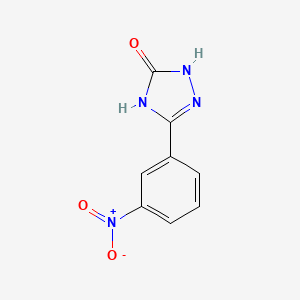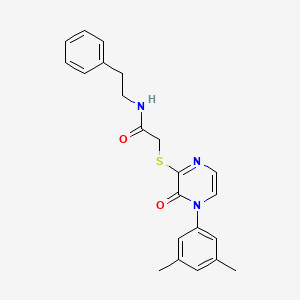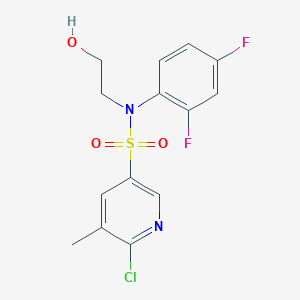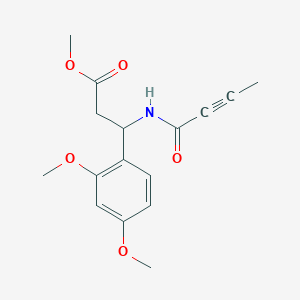
5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol” belong to a class of organic compounds known as nitrobenzenes . These compounds contain a nitro group attached to a benzene ring . Nitrobenzenes are used in the synthesis of a variety of chemical products, including dyes, pharmaceuticals, and synthetic rubber .
Synthesis Analysis
The synthesis of similar compounds often involves nitration reactions, where a nitro group is introduced into an organic compound . For instance, imidazole can undergo a nitration reaction with a mixture of nitric acid and sulfuric acid to give 5-nitroimidazole .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy . NMR takes advantage of the magnetic properties of certain nuclei and can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
Nitrobenzenes can undergo a variety of chemical reactions. For example, they can be reduced to the corresponding amines in the presence of a reducing agent . They can also participate in electrophilic substitution reactions .Applications De Recherche Scientifique
1. Pharmacological Activity and Toxicity
5-(3-nitrophenyl)-4H-1,2,4-triazol-3-ol derivatives have been a focus of research due to their potential in drug development. Research has found a correlation between the pharmacological activity of synthesized compounds and their structure. Studies demonstrate that certain derivatives of this compound exhibit low toxicity, making them candidates for further pharmacological exploration (Shcherbak, Kaplaushenko, & Belenichev, 2014).
2. Antimicrobial Activity
Synthesized 1,2,4-triazoles, including variants of this compound, have demonstrated significant antibacterial activity. This finding highlights their potential use in developing new antimicrobial agents (Roy, Desai, & Desai, 2005).
3. Metabolism in Biological Systems
Studies on the in vivo metabolism of related triazole compounds in rats have revealed pathways like reduction, N-acetylation, and N-dealkylation. This research provides insights into how these compounds might be metabolized in biological systems, which is crucial for drug development (Oruç, Kabasakal, & Rollas, 2003).
4. Energetic Materials
Some derivatives of this compound form a new class of high-density energetic materials. Their high density, moderate to good thermal stability, and excellent detonation properties have been identified, making them potential candidates for use in explosives (Thottempudi & Shreeve, 2011).
5. Synthesis and Activation in Chemical Processes
The efficiency of certain triazole derivatives as activators in phosphoramidite alcoholysis has been studied. This research is essential for understanding the role of these compounds in facilitating or accelerating chemical reactions (Nurminen, Mattinen, & Lönnberg, 2003).
Safety and Hazards
Orientations Futures
The study of nitrobenzenes and similar compounds is an active area of research. These compounds have potential applications in various fields, including medicine, agriculture, and industry . Future research will likely focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications.
Propriétés
IUPAC Name |
3-(3-nitrophenyl)-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c13-8-9-7(10-11-8)5-2-1-3-6(4-5)12(14)15/h1-4H,(H2,9,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBITECELKZDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3006118.png)
![4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B3006121.png)
![2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3006122.png)

![Isobutyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3006126.png)
![1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B3006127.png)
![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3006131.png)


![2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3006135.png)
